1-[4-(2-Fluorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol
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Overview
Description
1-[4-(2-Fluorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol is a synthetic organic compound with the molecular formula C({19})H({22})F({2})N({2})OS. This compound is characterized by the presence of fluorine atoms on both phenyl rings, a piperazine ring, and a sulfanyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Fluorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-fluoroaniline with piperazine under controlled conditions to form 4-(2-fluorophenyl)piperazine.
Thioether Formation: The next step involves the reaction of 4-fluorothiophenol with an appropriate alkylating agent to introduce the sulfanyl group.
Final Coupling: The final step is the coupling of the piperazine intermediate with the thioether intermediate under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Fluorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the piperazine ring or the phenyl groups.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified piperazine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-[4-(2-Fluorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(2-Fluorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol involves its interaction with specific molecular targets. The compound can bind to receptors or
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-fluorophenyl)sulfanylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2OS/c20-15-5-7-17(8-6-15)25-14-16(24)13-22-9-11-23(12-10-22)19-4-2-1-3-18(19)21/h1-8,16,24H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHXLFHDXNJZDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CSC2=CC=C(C=C2)F)O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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